molecular formula C34H58N8 B12805411 9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]- CAS No. 123623-03-0

9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-

Cat. No.: B12805411
CAS No.: 123623-03-0
M. Wt: 578.9 g/mol
InChI Key: BOEKXSBACLDMJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene, which undergoes a series of functionalization reactions to introduce methanamine groups at the 9 and 10 positions.

    Amine Functionalization:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]- is unique due to its combination of an anthracene core and multiple amine groups, which confer distinct chemical reactivity and potential biological activity .

Properties

CAS No.

123623-03-0

Molecular Formula

C34H58N8

Molecular Weight

578.9 g/mol

IUPAC Name

N'-(3-aminopropyl)-N'-[3-[[10-[[3-[bis(3-aminopropyl)amino]propylamino]methyl]anthracen-9-yl]methylamino]propyl]propane-1,3-diamine

InChI

InChI=1S/C34H58N8/c35-15-5-21-41(22-6-16-36)25-9-19-39-27-33-29-11-1-2-12-30(29)34(32-14-4-3-13-31(32)33)28-40-20-10-26-42(23-7-17-37)24-8-18-38/h1-4,11-14,39-40H,5-10,15-28,35-38H2

InChI Key

BOEKXSBACLDMJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CNCCCN(CCCN)CCCN)CNCCCN(CCCN)CCCN

Origin of Product

United States

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